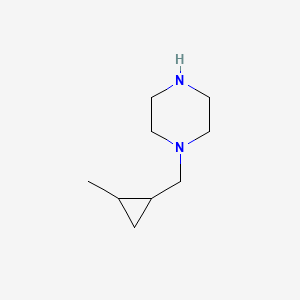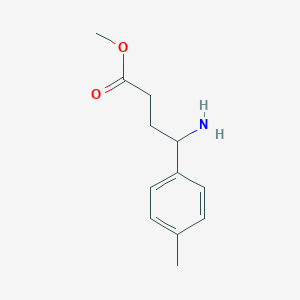
Methyl 4-amino-4-(p-tolyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-4-(p-tolyl)butanoate: is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, featuring a methyl ester group, an amino group, and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-(p-tolyl)butanoate typically involves the reaction of 4-(p-tolyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The amino group can be introduced through a subsequent reaction with ammonia or an amine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization or chromatography is common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 4-amino-4-(p-tolyl)butanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Methyl 4-amino-4-(p-tolyl)butanoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound is used in the production of fine chemicals and specialty materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of Methyl 4-amino-4-(p-tolyl)butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the p-tolyl group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
- Methyl 4-amino-4-(p-methylphenyl)butanoate
- Methyl 4-amino-4-(p-ethylphenyl)butanoate
- Methyl 4-amino-4-(p-methoxyphenyl)butanoate
Uniqueness: Methyl 4-amino-4-(p-tolyl)butanoate is unique due to the presence of the p-tolyl group, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specific applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
methyl 4-amino-4-(4-methylphenyl)butanoate |
InChI |
InChI=1S/C12H17NO2/c1-9-3-5-10(6-4-9)11(13)7-8-12(14)15-2/h3-6,11H,7-8,13H2,1-2H3 |
InChIキー |
PIUAKJUZTSUCMH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CCC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)
![3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)

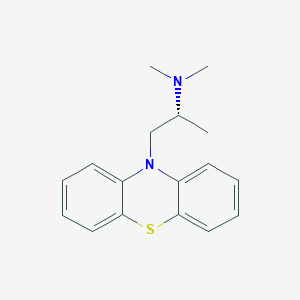


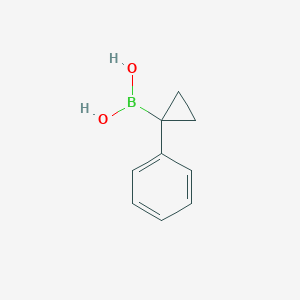
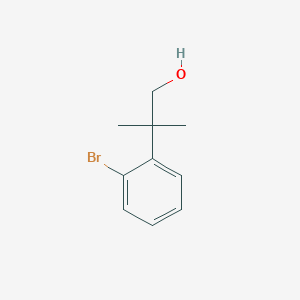
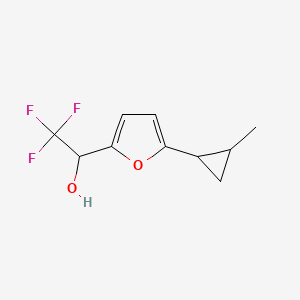
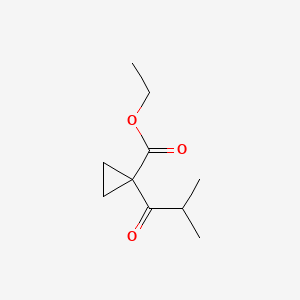
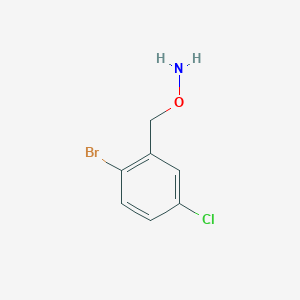
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
